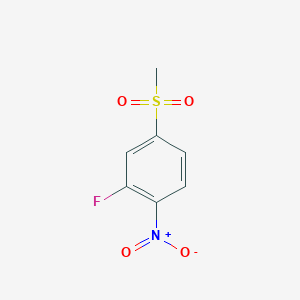

2-Fluoro-4-(methylsulfonyl)nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-methylsulfonyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-14(12,13)5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAYCKUEQBPTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700185 | |

| Record name | 2-Fluoro-4-(methanesulfonyl)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220455-42-5 | |

| Record name | 2-Fluoro-4-(methanesulfonyl)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-(methylsulfonyl)nitrobenzene

Introduction

2-Fluoro-4-(methylsulfonyl)nitrobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its utility stems from the presence of three distinct functional groups on the benzene ring: a fluorine atom, a methylsulfonyl group, and a nitro group. The electron-withdrawing nature of the nitro and methylsulfonyl groups activates the fluorine atom for nucleophilic aromatic substitution, making this compound a versatile building block for the introduction of more complex functionalities. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis pathway for this compound, intended for researchers, scientists, and professionals in drug development.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process, commencing with a nucleophilic aromatic substitution (SNAr) reaction to introduce the methylthio group, followed by an oxidation step to form the desired sulfone.

This strategic approach is underpinned by the following rationale:

-

Regioselectivity: Starting with 3,4-difluoronitrobenzene allows for the selective substitution of the fluorine atom at the 4-position due to the strong activating effect of the para-nitro group.

-

Robustness of the Thioether: The thioether intermediate, 2-Fluoro-4-(methylthio)nitrobenzene, is a stable compound that can be readily purified before proceeding to the oxidation step.

-

Controlled Oxidation: The oxidation of the thioether to the sulfone is a well-established and high-yielding transformation, with several reliable methods available.

The overall synthesis workflow is depicted in the following diagram:

Figure 1: Overall synthesis workflow for this compound.

Part 1: Synthesis of 2-Fluoro-4-(methylthio)nitrobenzene via Nucleophilic Aromatic Substitution

The initial step in the synthesis is the regioselective displacement of a fluoride ion from 3,4-difluoronitrobenzene by a methylthiolate nucleophile.

Mechanistic Insights

This transformation proceeds via a classic nucleophilic aromatic substitution (SNAr) mechanism. The key to this reaction's success lies in the electronic properties of the aromatic ring. The potent electron-withdrawing nitro group, situated para to the fluorine at C-4, strongly activates the ring towards nucleophilic attack. This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance.

The attack of the methanethiolate anion (CH₃S⁻) occurs preferentially at the C-4 position. This is because the resulting negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, a stabilizing effect that is not possible with attack at the C-3 position. The subsequent loss of the fluoride leaving group restores the aromaticity of the ring, yielding the desired product.

Figure 2: Simplified mechanism of the SNAr reaction.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Difluoronitrobenzene | 159.09 | 15.9 g | 0.10 |

| Sodium thiomethoxide | 70.09 | 7.7 g | 0.11 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

| Water | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium thiomethoxide (7.7 g, 0.11 mol) and anhydrous N,N-dimethylformamide (DMF) (100 mL).

-

Stir the mixture under a nitrogen atmosphere until the sodium thiomethoxide is fully dissolved.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add 3,4-difluoronitrobenzene (15.9 g, 0.10 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system.

-

Upon completion of the reaction, pour the mixture into 500 mL of ice-cold water with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-fluoro-4-(methylthio)nitrobenzene as a yellow solid.

Part 2: Oxidation of 2-Fluoro-4-(methylthio)nitrobenzene to this compound

The second and final step is the oxidation of the sulfide group in 2-fluoro-4-(methylthio)nitrobenzene to a sulfone. A variety of oxidizing agents can accomplish this transformation; however, potassium permanganate in a glacial acetic acid medium offers a robust and high-yielding method.

Mechanistic Insights

The oxidation of a sulfide to a sulfone with potassium permanganate (KMnO₄) is a two-stage process. The sulfide is first oxidized to a sulfoxide, which is then further oxidized to the sulfone. The permanganate ion (MnO₄⁻) is a powerful oxidizing agent. The reaction mechanism involves the nucleophilic attack of the sulfur atom on one of the oxygen atoms of the permanganate ion. This is followed by a series of electron transfers and protonation steps, leading to the formation of the sulfoxide and manganese dioxide (MnO₂). The sulfoxide, being more susceptible to oxidation than the initial sulfide, is then rapidly oxidized by another equivalent of permanganate to the sulfone.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluoro-4-(methylthio)nitrobenzene | 187.19 | 18.7 g | 0.10 |

| Potassium Permanganate (KMnO₄) | 158.03 | 34.8 g | 0.22 |

| Glacial Acetic Acid | - | 200 mL | - |

| Water | - | As needed | - |

| Saturated Sodium Bisulfite Solution | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2-fluoro-4-(methylthio)nitrobenzene (18.7 g, 0.10 mol) in glacial acetic acid (200 mL).

-

Cool the solution to 10-15 °C in an ice-water bath.

-

In a separate beaker, prepare a solution of potassium permanganate (34.8 g, 0.22 mol) in 150 mL of water.

-

Slowly add the potassium permanganate solution to the stirred reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 25 °C. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. A brown precipitate of manganese dioxide will form.

-

Monitor the reaction by TLC (hexane/ethyl acetate 3:1) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess potassium permanganate by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears and the brown precipitate dissolves.

-

Pour the reaction mixture into 1 L of ice-cold water. A pale-yellow precipitate of the product will form.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Safety and Handling

-

3,4-Difluoronitrobenzene: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Sodium Thiomethoxide: This reagent is flammable, corrosive, and toxic. It reacts with water to release flammable and toxic methanethiol gas. Handle under an inert atmosphere and away from sources of ignition.[1][2]

-

Potassium Permanganate: A strong oxidizing agent that can cause fires or explosions in contact with combustible materials. Avoid contact with skin and eyes.[3]

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to this compound. The methodology is based on well-understood reaction mechanisms, namely nucleophilic aromatic substitution and sulfide oxidation. By carefully controlling the reaction conditions and adhering to the outlined safety precautions, researchers can efficiently produce this valuable synthetic intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide on 2-Fluoro-4-(methylsulfonyl)nitrobenzene: Molecular Structure and Bonding

This guide provides a comprehensive technical overview of 2-Fluoro-4-(methylsulfonyl)nitrobenzene, a key intermediate in modern medicinal chemistry. We will delve into the intricacies of its molecular structure, the nature of its chemical bonds, and how these features dictate its reactivity and utility in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Importance of a Versatile Building Block

This compound is an aromatic compound featuring a benzene ring substituted with a fluorine atom, a methylsulfonyl group, and a nitro group.[1] Its molecular formula is C₇H₆FNO₄S.[2][][4] This molecule has garnered significant attention in the field of drug discovery and development due to its unique combination of functional groups, which serve as versatile handles for synthetic transformations. The strategic placement of the electron-withdrawing nitro and methylsulfonyl groups, ortho and para to the fluorine atom, respectively, activates the molecule for nucleophilic aromatic substitution (SₙAr) reactions. This inherent reactivity makes it a valuable precursor for creating a diverse array of more complex molecules.[1]

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity.[5][6] The presence of the fluorine atom in this compound allows for the introduction of this critical element into target molecules. Furthermore, the nitro group can be readily reduced to an amine, providing a key reactive site for further functionalization, such as amide bond formation.[1][6] The methylsulfonyl group also plays a crucial role in modulating the electronic properties of the molecule and can participate in various chemical transformations.

Molecular Structure and Bonding: A Detailed Analysis

2.1. Core Aromatic System and Substituent Effects

The foundation of the molecule is a benzene ring, a planar, cyclic system of six sp²-hybridized carbon atoms with delocalized π-electrons. The substituents—fluorine, nitro, and methylsulfonyl groups—significantly influence the electron distribution within this aromatic ring.

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group due to both the inductive effect of the highly electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes electron density from the ring onto the nitro group.

-

Methylsulfonyl Group (-SO₂CH₃): The sulfonyl group is also strongly electron-withdrawing, primarily through a strong inductive effect.

-

Fluorine Atom (-F): Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect. In the case of aryl fluorides, the inductive effect typically dominates.

The combined electron-withdrawing nature of these substituents renders the aromatic ring electron-deficient. This electronic characteristic is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

2.2. Spectroscopic Elucidation

While specific spectral data for this compound is not extensively published, we can predict the expected spectroscopic signatures based on the functional groups present.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | The aromatic region would display complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom. The methyl protons of the sulfonyl group would appear as a singlet in the upfield region. |

| ¹³C NMR | The carbon atom attached to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing substituents. |

| ¹⁹F NMR | A single resonance would be observed, with its chemical shift providing information about the electronic environment of the fluorine atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the sulfonyl group (S=O stretching), and the C-F bond would be prominent. |

| Mass Spectrometry | The molecular ion peak would be observed at m/z corresponding to the molecular weight of 219.19 g/mol .[2][4] Fragmentation patterns would provide further structural information. |

2.3. Computational Insights

Computational chemistry provides valuable information about the molecule's three-dimensional structure and electronic properties.

| Computed Property | Value | Significance |

| TPSA (Topological Polar Surface Area) | 77.28 Ų | Indicates the molecule's polarity and potential for membrane permeability. |

| LogP | 1.1374 | A measure of lipophilicity, which influences solubility and pharmacokinetic behavior. |

| H-Bond Acceptors | 4 | The oxygen and fluorine atoms can act as hydrogen bond acceptors. |

| H-Bond Donors | 0 | The molecule lacks protons attached to electronegative atoms, so it cannot act as a hydrogen bond donor. |

| Rotatable Bonds | 2 | The bonds connecting the methylsulfonyl group to the ring and the methyl group to the sulfur allow for conformational flexibility. |

Data sourced from ChemScene.[2]

Synthesis and Reactivity: The Organic Chemist's Perspective

The synthetic utility of this compound lies in its predictable reactivity, which is governed by the interplay of its functional groups.

3.1. Synthesis

While specific, detailed synthetic procedures for this compound are not widely published in readily accessible literature, its synthesis can be conceptually understood through established organic chemistry principles. A plausible synthetic route could involve the nitration of a suitable fluorinated methylsulfonylbenzene precursor. The directing effects of the existing substituents would guide the position of the incoming nitro group.

3.2. Key Chemical Reactions

The reactivity of this compound is dominated by two key transformations: nucleophilic aromatic substitution and nitro group reduction.

3.2.1. Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effects of the ortho-nitro group and the para-methylsulfonyl group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr reaction.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate. The leaving group (fluoride) is then expelled to restore the aromaticity of the ring.

-

Common Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiols, allowing for the introduction of diverse functional groups.[1]

3.2.2. Nitro Group Reduction

The nitro group is readily reduced to an aniline derivative, which is a cornerstone transformation in the synthesis of many pharmaceuticals.

-

Reagents: A variety of reducing agents can be used, with common choices including:

-

Significance: The resulting 2-fluoro-4-(methylsulfonyl)aniline is a valuable intermediate for further synthetic modifications, such as acylation, alkylation, and diazotization reactions.[7]

Applications in Drug Development: A Gateway to Bioactive Molecules

The true value of this compound is realized in its application as a starting material for the synthesis of pharmacologically active compounds. Its structure allows for the strategic construction of molecules with desired biological activities. It is particularly useful in the development of selective kinase inhibitors and other bioactive molecules.[8]

4.1. Case Study: Synthesis of Substituted Anilines

A common application involves a two-step sequence of SₙAr followed by nitro reduction. This provides a modular approach to synthesizing a library of substituted anilines, which are prevalent substructures in many drug molecules.

Experimental Workflow: A Representative Synthesis

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of this compound in a suitable aprotic polar solvent (e.g., dimethylformamide or dimethyl sulfoxide), add a base (e.g., potassium carbonate) and the desired nucleophile (e.g., a primary or secondary amine).

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography or liquid chromatography-mass spectrometry.

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Step 2: Nitro Group Reduction

-

Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired substituted aniline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.[2] Generally, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a strategically designed molecule that serves as a powerful tool for medicinal chemists. Its unique combination of functional groups provides a predictable platform for constructing complex molecular architectures. A thorough understanding of its molecular structure, bonding, and reactivity is paramount for leveraging its full potential in the synthesis of novel therapeutic agents. The principles outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of drug discovery and development.

References

Spectroscopic Profile of 2-Fluoro-4-(methylsulfonyl)nitrobenzene: A Technical Guide

Introduction

2-Fluoro-4-(methylsulfonyl)nitrobenzene is a key intermediate in medicinal chemistry and drug development, valued for its specific reactivity in nucleophilic aromatic substitution reactions. The presence of three distinct functional groups—a nitro group, a methylsulfonyl group, and a fluorine atom—on the aromatic ring creates a unique electronic environment that is crucial for its synthetic applications. This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering researchers and scientists a comprehensive reference for its identification and characterization.

Due to the limited availability of published experimental spectra for this compound, this guide leverages a predictive approach grounded in the analysis of analogous compounds and established principles of spectroscopic interpretation. By examining the spectral data of 4-fluoronitrobenzene, methyl phenyl sulfone, and 4-nitroanisole, we can confidently predict the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) features of the target molecule.

Molecular Structure and Predicted Spectroscopic Correlations

The substitution pattern on the benzene ring is critical in determining the spectroscopic behavior of this compound. The electron-withdrawing nature of the nitro and methylsulfonyl groups, combined with the electronegativity of the fluorine atom, results in a highly deshielded aromatic system.

Figure 1. Structure of this compound with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region and one singlet in the aliphatic region. The electron-withdrawing substituents will cause all aromatic protons to be significantly downfield.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.1 - 8.3 | dd | J(H3-H5) ≈ 2.5 Hz, J(H3-F) ≈ 8.0 Hz |

| H-5 | 7.8 - 8.0 | ddd | J(H5-H6) ≈ 8.5 Hz, J(H5-H3) ≈ 2.5 Hz, J(H5-F) ≈ 4.5 Hz |

| H-6 | 7.4 - 7.6 | t | J(H6-H5) ≈ 8.5 Hz, J(H6-F) ≈ 8.5 Hz |

| -SO₂CH₃ | 3.1 - 3.3 | s | - |

Interpretation:

-

Aromatic Protons: The chemical shifts are estimated based on the additive effects of the substituents. The nitro group strongly deshields the ortho and para protons, while the methylsulfonyl group deshields the ortho and para positions. The fluorine atom also has a deshielding effect. The coupling patterns are predicted based on standard aromatic coupling constants and fluorine-proton couplings.

-

Methyl Protons: The singlet for the methyl group of the methylsulfonyl moiety is expected to be in the typical region for such groups, slightly downfield due to the electron-withdrawing nature of the sulfonyl group.

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the fluorine atom will introduce C-F coupling, which can be a useful diagnostic tool.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 | 148 - 152 | d, J ≈ 250 Hz |

| C-2 | 125 - 129 | d, J ≈ 25 Hz |

| C-3 | 118 - 122 | d, J ≈ 20 Hz |

| C-4 | 140 - 144 | s |

| C-5 | 130 - 134 | d, J ≈ 5 Hz |

| C-6 | 115 - 119 | d, J ≈ 3 Hz |

| -SO₂CH₃ | 44 - 46 | s |

Interpretation:

-

Aromatic Carbons: The chemical shifts are influenced by the electronic effects of the substituents. The carbon attached to the fluorine (C-1) will show a large one-bond C-F coupling constant. The other aromatic carbons will exhibit smaller two-, three-, and four-bond C-F couplings.

-

Methyl Carbon: The methyl carbon of the sulfonyl group is expected in the aliphatic region.

Experimental Protocol for ¹³C NMR:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1530 - 1510 | Strong | Asymmetric NO₂ stretch |

| 1350 - 1330 | Strong | Symmetric NO₂ stretch |

| 1320 - 1300 | Strong | Asymmetric SO₂ stretch |

| 1160 - 1140 | Strong | Symmetric SO₂ stretch |

| 1250 - 1150 | Strong | C-F stretch |

| 900 - 675 | Medium-Strong | Aromatic C-H out-of-plane bend |

Interpretation:

The IR spectrum is expected to be dominated by strong absorptions from the nitro and methylsulfonyl groups. The C-F stretch will also be a prominent feature. The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring.

Experimental Protocol for IR Spectroscopy:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background correction before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data

| m/z | Predicted Identity |

| 219 | [M]⁺ (Molecular Ion) |

| 203 | [M - O]⁺ |

| 173 | [M - NO₂]⁺ |

| 140 | [M - SO₂CH₃]⁺ |

| 95 | [C₆H₄F]⁺ |

| 79 | [SO₂CH₃]⁺ |

Interpretation:

The molecular ion peak is expected at m/z 219, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the nitro and methylsulfonyl groups, as these are relatively good leaving groups.

Figure 2. Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a robust set of expected spectral data. This information will serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, aiding in the rapid and accurate identification and characterization of this important chemical intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.

An In-depth Technical Guide to the Electronic Properties of the 2-Fluoro-4-(methylsulfonyl)nitrobenzene Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of the 2-fluoro-4-(methylsulfonyl)nitrobenzene ring, a key structural motif in medicinal chemistry and materials science. By dissecting the interplay of the fluoro, methylsulfonyl, and nitro substituents, this document offers insights into the molecule's reactivity, spectroscopic characteristics, and potential applications. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of a Highly Activated Aromatic System

This compound is an aromatic compound of significant interest due to its highly electron-deficient π-system. The convergence of three potent electron-withdrawing groups—a nitro group, a sulfonyl group, and a fluorine atom—on a single benzene ring creates a unique electronic environment that dictates its chemical behavior. This high degree of electronic activation makes the ring susceptible to specific chemical transformations, particularly nucleophilic aromatic substitution (SNAr), rendering it a valuable building block in the synthesis of complex organic molecules. Its derivatives have potential applications in the development of pharmaceuticals, such as kinase inhibitors, and advanced materials.[1]

Unraveling the Electronic Landscape: A Triad of Electron-Withdrawing Effects

The electronic character of the this compound ring is dominated by the synergistic electron-withdrawing nature of its substituents. This is a consequence of both inductive and resonance effects.

Inductive Effect (-I): All three substituents (fluoro, methylsulfonyl, and nitro) are highly electronegative and exert a strong inductive pull on the electron density of the benzene ring through the sigma bonds. This effect leads to a general polarization of the C-F, C-S, and C-N bonds, drawing electron density away from the aromatic system.

Resonance Effect (-M): The nitro and methylsulfonyl groups are powerful -M groups, meaning they withdraw electron density from the aromatic ring via resonance. This delocalization of π-electrons onto the substituents further depletes the electron density of the ring, especially at the ortho and para positions relative to these groups. The fluorine atom, while having a -I effect, can theoretically exert a +M (electron-donating) effect due to its lone pairs. However, in the context of this highly electron-deficient ring, its -I effect is the dominant contributor to its overall electron-withdrawing character.

The interplay of these effects results in a significantly electron-poor aromatic ring, which is highly activated towards nucleophilic attack.

Quantifying Electron Withdrawal: The Role of Hammett Constants

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -F | +0.06 | +0.34 |

| -SO₂CH₃ | +0.72 | +0.68 |

| -NO₂ | +0.78 | +0.71 |

Table 1: Hammett constants for individual substituents.[3][4] A positive value indicates an electron-withdrawing effect.

The large positive σ values for the methylsulfonyl and nitro groups highlight their strong electron-withdrawing capabilities through both resonance and induction.[4] The fluorine atom's positive σm value reflects its strong inductive withdrawal. The interplay of these effects in the specific 2,4-substitution pattern on a nitrobenzene ring leads to a highly polarized and reactive molecule.

Molecular Orbitals and Reactivity: A Computational Perspective

While specific experimental data for this compound is limited, computational chemistry provides a powerful tool to predict its electronic properties and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For an electron-deficient system like this compound, the LUMO is of particular interest as it represents the region most susceptible to nucleophilic attack.

It is anticipated that the LUMO of this molecule will have a low energy level, characteristic of good electron acceptors.[5] Density Functional Theory (DFT) calculations on similar nitroaromatic compounds have shown that the LUMO is typically localized over the nitro group and the aromatic ring, indicating that these are the primary sites for accepting electrons.[6][7] A low HOMO-LUMO energy gap would suggest high chemical reactivity.[5]

Diagram: Conceptual HOMO-LUMO Energy Levels

Caption: Conceptual diagram of HOMO-LUMO energy levels.

Electrostatic Potential Map

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map is expected to show a significant region of positive potential (blue) over the aromatic ring, particularly near the carbon atoms bearing the electron-withdrawing substituents. Conversely, regions of negative potential (red) would be localized on the oxygen atoms of the nitro and sulfonyl groups. This polarization further confirms the susceptibility of the ring to nucleophilic attack.

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The pronounced electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The strong electron-withdrawing groups at the ortho and para positions relative to the fluorine atom are crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction.

Diagram: Nucleophilic Aromatic Substitution (SNAr) Workflow

Caption: Generalized workflow for the SNAr reaction.

Experimental Protocol: Synthesis of this compound

While several synthetic routes to related compounds have been reported, a common approach involves the oxidation of a precursor thioether. The following is a representative protocol adapted from literature procedures for similar molecules.

Materials:

-

2-Fluoro-4-mercaptonitrobenzene

-

Methyl iodide

-

Potassium carbonate

-

Methanol

-

Dichloromethane

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Step 1: S-methylation of 2-Fluoro-4-mercaptonitrobenzene

-

To a solution of 2-fluoro-4-mercaptonitrobenzene (1 equivalent) in methanol, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl iodide (1.2 equivalents) dropwise and continue stirring at room temperature for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 2-fluoro-4-(methylthio)nitrobenzene.

Step 2: Oxidation to the Sulfone

-

Dissolve the 2-fluoro-4-(methylthio)nitrobenzene (1 equivalent) from Step 1 in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The aromatic region would likely show three distinct signals, each corresponding to the protons on the benzene ring. The chemical shifts would be in the downfield region (likely > 8.0 ppm) due to the strong deshielding effect of the electron-withdrawing groups. The proton ortho to the nitro group is expected to be the most deshielded. The methyl group of the sulfonyl moiety would appear as a singlet in the upfield region (around 3.0-3.5 ppm).

-

¹³C NMR: The aromatic carbons would exhibit signals in the downfield region. The carbon atoms directly attached to the fluoro, sulfonyl, and nitro groups would show characteristic chemical shifts and coupling constants (in the case of C-F).

-

¹⁹F NMR: A single resonance would be observed for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.

-

IR Spectroscopy: Characteristic strong absorption bands would be present for the asymmetric and symmetric stretching vibrations of the nitro group (around 1530 and 1350 cm⁻¹) and the sulfonyl group (around 1320 and 1150 cm⁻¹). The C-F stretching vibration would also be observable.

Conclusion

The this compound ring possesses a unique and highly activated electronic structure. The synergistic effects of the fluoro, methylsulfonyl, and nitro substituents create a profoundly electron-deficient aromatic system, making it a valuable synthon for constructing complex molecules through nucleophilic aromatic substitution. This guide provides a foundational understanding of its electronic properties, reactivity, and a practical synthetic approach, serving as a critical resource for chemists in academia and industry. Further experimental and computational studies are warranted to fully elucidate the quantitative aspects of its electronic behavior and expand its applications in drug discovery and materials science.

References

A Comprehensive Technical Guide to the Solubility of 2-Fluoro-4-(methylsulfonyl)nitrobenzene in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methylsulfonyl)nitrobenzene is a multifaceted organic compound of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by its behavior in solution. A thorough understanding of its solubility in various common laboratory solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating for downstream applications. This guide provides an in-depth analysis of the predicted solubility profile of this compound, grounded in the principles of physical organic chemistry, and presents detailed, field-proven methodologies for its empirical determination.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₄S | --INVALID-LINK-- |

| Molecular Weight | 219.19 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| CAS Number | 1166756-97-3 | --INVALID-LINK-- |

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a reliable guiding principle.[1] To predict the solubility of this compound, we must first analyze its molecular structure for polarity, hydrogen bonding capabilities, and overall size.

The structure of this compound incorporates several key functional groups that influence its polarity:

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group.

-

Methylsulfonyl Group (-SO₂CH₃): This is also a strongly polar, electron-withdrawing group.

-

Fluoro Group (-F): While fluorine is highly electronegative, a single fluorine atom on a benzene ring contributes moderately to the overall polarity.

-

Benzene Ring: The aromatic ring itself is nonpolar.

The combination of these functional groups results in a molecule with significant dipole moments, making it a polar molecule. However, it lacks hydrogen bond donors (e.g., -OH, -NH). It does possess hydrogen bond acceptors in the oxygen atoms of the nitro and sulfonyl groups.

Based on this structural analysis, we can predict its solubility in common laboratory solvents:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Slightly Soluble to Insoluble | The high polarity of the solute suggests some affinity for polar protic solvents. However, the lack of hydrogen bond donating capabilities and the presence of the nonpolar benzene ring will limit its solubility in water. It is expected to be more soluble in alcohols like ethanol and methanol than in water due to the organic portion of the solvent molecules. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are polar and can engage in dipole-dipole interactions with the polar functional groups of the solute. The absence of a strong hydrogen-bonding network in these solvents, which would need to be disrupted, favors the dissolution of polar molecules like this compound. The solubility of the structurally related 1-methyl-4-(methylsulfonyl)benzene is high in DMF, acetone, and acetonitrile. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Slightly Soluble to Insoluble | The significant polarity of the nitro and methylsulfonyl groups will make it difficult for the molecule to be solvated by nonpolar solvents. While the benzene ring has some affinity for aromatic solvents like toluene, the overall polarity of the molecule will likely lead to poor solubility. Nitrobenzene, a related compound, is soluble in ether and benzene, suggesting some solubility might be observed.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Moderately Soluble | These solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds. They can interact favorably with the polar regions of the solute without the energetic penalty of disrupting a strong hydrogen-bonding network. The related compound 1-fluoro-4-(methylsulfonyl)benzene is highly soluble in chloroform. |

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination is essential for accurate and reliable solubility data. The following protocols outline both qualitative and quantitative methods for assessing the solubility of this compound.

Qualitative Solubility Assessment: A Rapid Screening Method

This method provides a quick estimation of solubility and is useful for initial solvent screening.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Slightly Soluble: A portion of the solid dissolves, but some undissolved solid remains. The solution may appear hazy.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear.

-

Quantitative Solubility Determination: The Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

High-purity solvents

-

Sealable, airtight vials or flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vial tightly and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, dry container to remove any suspended solid particles.

-

Dilute the filtered solution gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative determination of solubility.

Caption: Workflow for Quantitative Solubility Determination.

Data Interpretation and Application

The obtained solubility data is critical for several aspects of research and development:

-

Reaction Chemistry: Selecting an appropriate solvent that dissolves both reactants is key to achieving optimal reaction rates and yields.

-

Crystallization and Purification: Knowledge of solubility in different solvents at various temperatures is fundamental for developing effective crystallization procedures. A good crystallization solvent will typically dissolve the compound well at elevated temperatures and poorly at lower temperatures.

-

Formulation Development: For pharmaceutical applications, understanding the solubility in biocompatible solvents is a prerequisite for developing stable and effective formulations.

Safety Precautions

While a specific safety data sheet (SDS) for this compound may not be widely available, the presence of the nitrobenzene moiety necessitates cautious handling. Nitrobenzene and its derivatives are known to be toxic.[2]

-

Handling: Always handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Exposure Routes: Avoid inhalation, ingestion, and skin contact.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental methodologies, researchers can obtain the critical data needed to effectively utilize this compound in their work. The protocols and principles outlined herein are designed to be broadly applicable, empowering scientists to make informed decisions in solvent selection and process development.

References

Initial Reactivity Studies of 2-Fluoro-4-(methylsulfonyl)nitrobenzene: A Technical Guide for Synthetic Chemists

Introduction: Unveiling a Versatile Synthetic Building Block

2-Fluoro-4-(methylsulfonyl)nitrobenzene, hereafter referred to as FMSN, is a highly functionalized aromatic compound poised as a valuable intermediate in modern organic synthesis, particularly within pharmaceutical and agrochemical research. Its structure is characterized by a benzene ring bearing three key functional groups: a fluorine atom, a methylsulfonyl group (-SO₂CH₃), and a nitro group (-NO₂). The strategic placement of these substituents, specifically the powerful electron-withdrawing nitro and methylsulfonyl groups positioned ortho and para to the fluorine atom, dictates the molecule's primary modes of reactivity. This deliberate electronic arrangement renders FMSN an excellent substrate for nucleophilic aromatic substitution (SₙAr) and a candidate for chemoselective reduction of the nitro moiety.

This guide provides an in-depth analysis of the initial reactivity patterns of FMSN. Moving beyond a simple recitation of procedures, we will explore the mechanistic rationale behind its reactivity, offer field-tested experimental protocols, and present a framework for its strategic application in complex molecule synthesis. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The most prominent reactive pathway for FMSN is the nucleophilic aromatic substitution of the fluoride atom. The exceptional reactivity of the C-F bond in this context is a direct consequence of the electronic landscape of the aromatic ring.

Mechanistic Principles: Activating the Ring for Attack

The SₙAr reaction of FMSN proceeds via a well-established two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the fluorine. This step, typically the rate-determining step, results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]

The stability of this complex is paramount to the reaction's success. The strong electron-withdrawing capabilities of the ortho-nitro and para-methylsulfonyl groups are crucial, as they delocalize the negative charge of the intermediate through resonance, thereby lowering the activation energy of the initial attack.[1] In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion, an excellent leaving group, to yield the substituted product.

Caption: General mechanism of the SₙAr reaction on FMSN.

Reactivity with Amine Nucleophiles

The reaction of FMSN with primary and secondary amines is a robust and highly useful transformation for forging C-N bonds, leading to a variety of N-aryl aniline derivatives. These products are common substructures in pharmacologically active molecules.

Experimental Protocol: SₙAr with a Secondary Amine (e.g., Morpholine)

This protocol provides a reliable, self-validating workflow for the SₙAr reaction. The choice of a polar aprotic solvent is critical; solvents like DMF or DMSO are ideal as they effectively solvate the counter-ion of the base, enhancing the nucleophilicity of the amine.[2] The use of a mild inorganic base like potassium carbonate is sufficient to facilitate the reaction without promoting significant side products.

Materials:

-

This compound (FMSN) (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add FMSN (1.0 eq) and anhydrous DMF (approx. 5-10 mL per mmol of FMSN).

-

Stir the solution until the FMSN has completely dissolved.

-

Add morpholine (1.2 eq) followed by anhydrous potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy for the initial nucleophilic attack, which is the rate-limiting step.[2]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 2-6 hours).

-

Upon completion, cool the reaction mixture to room temperature and pour it into an equal volume of cold water. This will precipitate the product and dissolve inorganic salts.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL) to remove residual DMF and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-substituted product.

Data Summary Table:

| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield |

| Morpholine | K₂CO₃ | DMF | 90 | >90% |

| Piperidine | K₂CO₃ | DMSO | 90 | >90% |

| Benzylamine | Et₃N | Acetonitrile | 80 | 85-95% |

| Aniline | NaH | THF | 65 | 70-85% |

Yields are approximate and may vary based on specific reaction conditions and purification.

Caption: Experimental workflow for SₙAr of FMSN with amines.

Strategic Transformation: Reduction of the Nitro Group

The conversion of the nitro group to an aniline is a pivotal transformation, unlocking a new set of synthetic possibilities. The resulting 2-fluoro-4-(methylsulfonyl)aniline is a key intermediate for introducing this substituted phenyl ring into more complex structures, often via amide bond formation or further substitution chemistry.

Methodologies and Chemoselectivity

The primary challenge in reducing aromatic nitro groups is achieving chemoselectivity, especially when other reducible functional groups are present. Fortunately, in FMSN, the fluoro and methylsulfonyl groups are stable under common nitro reduction conditions.

Catalytic Hydrogenation: This is often the method of choice due to its high efficiency and clean reaction profile.[3] Palladium on carbon (Pd/C) is a standard catalyst.[3] A critical consideration is the potential for catalyst poisoning by the sulfur-containing methylsulfonyl group. While sulfones are generally less problematic than thiols or thioethers, using a robust catalyst load or specialized catalysts designed for sulfur tolerance can be advantageous.[4]

Metal/Acid Reduction: Classical methods using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also effective.[5] These methods are often less sensitive to sulfur but can require more demanding workup procedures to remove metal salts.[2]

Experimental Protocol: Catalytic Hydrogenation of FMSN

This protocol employs standard, widely accessible hydrogenation conditions. The choice of an alcoholic solvent like methanol or ethanol is typical as it readily dissolves the substrate and does not interfere with the reaction.

Materials:

-

This compound (FMSN) (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

-

Methanol or Ethanol

-

Hydrogen (H₂) gas supply

-

Celite®

Procedure:

-

In a suitable hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a hydrogen balloon), dissolve FMSN (1.0 eq) in methanol (15-20 mL per gram of FMSN).

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric; do not add it to the solvent in the presence of air.

-

Seal the vessel and purge the system with the inert gas 3-5 times to remove all oxygen.

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm or balloon pressure).

-

Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

-

Monitor the reaction by TLC/LC-MS or by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 2-fluoro-4-(methylsulfonyl)aniline, which is often pure enough for subsequent steps or can be purified by recrystallization.

Caption: Reduction of the nitro group to form the corresponding aniline.

Stability of the Methylsulfonyl Group

Under the conditions described for SₙAr and nitro reduction, the methylsulfonyl group is exceptionally stable. It is a poor leaving group and is resistant to both nucleophilic attack and standard catalytic hydrogenation. Transformations involving this group would require harsh conditions, such as reductive cleavage with potent reagents like lithium aluminum hydride, which would not be chemoselective in the presence of the nitro group. For the purposes of initial reactivity studies, it can be considered a robust, electron-withdrawing spectator group.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.[6][7] Personal protective equipment, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[7] Avoid inhalation of dust or vapors and prevent skin and eye contact.[6] While the toxicological properties have not been exhaustively investigated, related nitroaromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin.[7][8]

Conclusion

The reactivity of this compound is dominated by two highly reliable and synthetically valuable transformations. The fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions, readily displaced by a wide range of nucleophiles, particularly amines, due to the powerful activating effects of the ortho-nitro and para-methylsulfonyl groups. Concurrently, the nitro group can be cleanly and selectively reduced to an aniline moiety via catalytic hydrogenation, providing a key functional handle for further synthetic elaboration. The interplay of these two reactive pathways makes FMSN a powerful and versatile platform for the efficient construction of complex, functionalized aromatic systems essential to modern drug discovery and development.

References

- 1. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]

- 5. Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 7. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of 2-Fluoro-4-(methylsulfonyl)nitrobenzene: A Keystone Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Importance of a Multifunctional Building Block

In the landscape of medicinal chemistry, the success of a drug discovery program often hinges on the strategic design and efficient synthesis of key molecular intermediates. These building blocks, while not the final therapeutic agents themselves, provide the essential framework upon which complex, biologically active molecules are constructed. 2-Fluoro-4-(methylsulfonyl)nitrobenzene (CAS 1166756-97-3) has emerged as one such pivotal intermediate, particularly in the pursuit of novel kinase inhibitors. Its unique trifunctionalized aromatic scaffold, featuring a nitro group for versatile chemical transformations, a fluorine atom to modulate pharmacokinetic properties, and a methylsulfonyl group for potent molecular interactions, makes it a highly valuable asset in the medicinal chemist's toolbox. This guide provides a comprehensive overview of the historical synthesis, modern preparative methods, and critical applications of this important compound, offering field-proven insights for its effective utilization in drug development.

Physicochemical Properties and Structural Data

A foundational understanding of a molecule's properties is paramount for its effective application in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1166756-97-3 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₆FNO₄S | --INVALID-LINK--[1] |

| Molecular Weight | 219.19 g/mol | --INVALID-LINK--[1] |

| Appearance | Yellow crystalline solid | --INVALID-LINK--[2] |

Historical Synthesis: A Two-Step Approach from a Dihalogenated Precursor

The historical synthesis of this compound is not extensively documented under its own discovery, but can be logically inferred from established synthetic transformations for analogous compounds. The most rational and field-proven approach involves a two-step sequence starting from a readily available dihalogenated nitrobenzene. This methodology leverages a regioselective nucleophilic aromatic substitution followed by an oxidation, a common strategy in the synthesis of sulfone-containing aromatics.

Step 1: Synthesis of 2-Fluoro-4-(methylthio)nitrobenzene

The journey begins with the synthesis of the thioether precursor, 2-Fluoro-4-(methylthio)nitrobenzene (CAS 1025509-81-2). This is typically achieved through the reaction of 3,4-difluoronitrobenzene with sodium thiomethoxide. The rationale behind this approach lies in the activation of the aromatic ring towards nucleophilic substitution by the electron-withdrawing nitro group. The fluorine atom at the 4-position is more susceptible to displacement than the fluorine at the 2-position due to the stronger para-directing effect of the nitro group.

This protocol is adapted from the procedure described in patent WO2004/46121.

-

Dissolve 8g of 3,4-difluoronitrobenzene in 50 mL of tetrahydrofuran (THF) in a reaction vessel equipped with a magnetic stirrer.

-

To this solution, add 5g of sodium thiomethoxide and stir the mixture for ten minutes at ambient temperature.

-

Slowly add 5 mL of N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring at ambient temperature for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with 200 mL of water. This will cause the product to precipitate.

-

Collect the resulting light yellow solid by filtration.

-

Wash the solid with cold ethanol and water.

-

The resulting product is 2-Fluoro-4-(methylthio)nitrobenzene. The reported yield for this procedure is 88%.

Step 2: Oxidation to this compound

The final step in the synthesis is the oxidation of the methylthio- group to the corresponding methylsulfonyl group. This transformation is crucial as the sulfone moiety often plays a key role in the biological activity of the final drug molecule, frequently acting as a hydrogen bond acceptor. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.

This is a general procedure adapted from established methods for the oxidation of aryl sulfides to aryl sulfones using m-CPBA.[3]

-

In a round-bottom flask, dissolve the 2-Fluoro-4-(methylthio)nitrobenzene (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Stir the solution at 35 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (2.0 equivalents) portion-wise to the solution.

-

Continue stirring the reaction mixture for 20-50 minutes. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under vacuum to yield the crude product.

-

The product can be further purified by column chromatography if necessary.

Application in Drug Discovery: A Key Intermediate for IRAK-4 Inhibitors

The true value of this compound is realized in its application as a key intermediate in the synthesis of high-value pharmaceutical compounds. A notable example is its use in the preparation of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a critical component of the innate immune system, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[4][5][6][7]

A key step in the synthesis of these inhibitors is the preparation of 2-Fluoro-4-(methylsulfonyl)aniline (CAS 832755-13-2) from this compound. This is achieved through the reduction of the nitro group to an amine. This transformation unlocks a crucial functional handle for further molecular elaboration.

This protocol is based on the procedures outlined in patent WO2011072294A1 for the synthesis of IRAK-4 inhibitors.

-

Charge a reaction vessel with this compound.

-

Add a suitable solvent, such as methanol or ethanol.

-

Carefully add a catalytic amount of palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (H₂).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 2-Fluoro-4-(methylsulfonyl)aniline.

The resulting aniline is a versatile intermediate that can be further functionalized to produce a variety of IRAK-4 inhibitors.

Conclusion: A Testament to the Power of Strategic Synthesis

This compound stands as a prime example of a strategically designed chemical intermediate that has a significant impact on modern drug discovery. Its efficient, multi-step synthesis from readily available starting materials provides a reliable route to this valuable compound. The presence of three distinct functional groups, each with a specific role in subsequent chemical transformations and the final biological activity of the target molecules, underscores the importance of thoughtful molecular design. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the synthesis and application of such key intermediates is not merely an academic exercise, but a fundamental requirement for the successful development of the next generation of therapeutics.

References

- 1. WO2004041164A2 - Kinase inhibitors - Google Patents [patents.google.com]

- 2. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

Quantum chemical studies on substituted nitrobenzenes like this compound

An In-depth Technical Guide to Quantum Chemical Studies on Substituted Nitrobenzenes for Drug Development

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical studies to substituted nitrobenzenes. We will explore the theoretical underpinnings, practical methodologies, and interpretive frameworks necessary to leverage computational chemistry for accelerating drug discovery and development.

The Strategic Importance of Substituted Nitrobenzenes in Medicinal Chemistry

Substituted nitroaromatic compounds are a cornerstone in medicinal chemistry, displaying a wide spectrum of biological activities including antibiotic, antineoplastic, antiparasitic, and antihypertensive properties.[1] The nitro group (NO₂), despite historical concerns about toxicity, is a versatile functional group that can act as a key pharmacophore.[1][2] Its strong electron-withdrawing nature profoundly influences the electronic structure, reactivity, and intermolecular interactions of the parent molecule. Understanding these effects at a quantum level is paramount for rational drug design, allowing for the optimization of therapeutic efficacy while minimizing adverse effects.[3][4]

Quantum chemical calculations offer a powerful in-silico lens to dissect the structure-activity relationships (SAR) of these compounds.[5] By accurately predicting molecular properties, we can gain insights into:

-

Reactivity and Metabolism: How a molecule will interact with biological targets.

-

Pharmacokinetics (ADMET): Absorption, distribution, metabolism, excretion, and toxicity profiles.[3]

-

Spectroscopic Signatures: Aiding in the characterization and identification of synthesized compounds.

This guide will walk through the process of applying these computational techniques, transforming theoretical data into actionable insights for drug development.

Theoretical Foundations: Choosing the Right Computational Tools

The accuracy of any quantum chemical study hinges on the chosen theoretical method and basis set. For molecules like substituted nitrobenzenes, Density Functional Theory (DFT) offers an exceptional balance of computational cost and accuracy, making it the workhorse for most applications.[6][7][8]

Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.[9] The choice of the functional is a critical decision in any DFT calculation.[10]

-

Expertise in Functional Selection:

-

Hybrid Functionals (e.g., B3LYP, PBE0): These are often the go-to choice for organic molecules. B3LYP, for instance, is renowned for its accuracy in predicting molecular structures and thermochemical properties.[11][12] The PBE0 functional is also highly effective for calculating properties like global reactivity descriptors.[13][14]

-

Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These are particularly useful for studying systems where charge-transfer or excited states are important, providing more accurate descriptions of electronic excitations.[10][15][16]

-

Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility and accuracy of the calculation.

-

Pople-style Basis Sets (e.g., 6-31G, 6-311++G(d,p)):* These are widely used and offer a systematic way to improve accuracy. The 6-311++G(d,p) basis set, for example, provides a robust description for organic molecules containing heteroatoms like nitrogen and oxygen, making it suitable for nitrobenzenes.[7][11][17]

-

Rationale for Selection: A larger basis set provides a more accurate representation of the molecular orbitals but at a higher computational cost.[18] For initial geometry optimizations, a smaller basis set like 6-31G* might be sufficient, while final electronic property calculations often benefit from a more extensive set like 6-311++G(d,p).

The following diagram illustrates the foundational choices in a typical DFT study.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. steeronresearch.com [steeronresearch.com]

- 4. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]

- 5. longdom.org [longdom.org]

- 6. [PDF] Density Functional Theory Calculations for Nitro Benzene Molecules Group | Semantic Scholar [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pc2.uni-paderborn.de [pc2.uni-paderborn.de]

- 10. researchgate.net [researchgate.net]

- 11. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical study of the decomposition reactions in substituted nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research Portal [laro.lanl.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. southampton.ac.uk [southampton.ac.uk]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Utilizing 2-Fluoro-4-(methylsulfonyl)nitrobenzene

Introduction: A Highly Activated Substrate for Modern Synthesis